molecular formula C9H18N2O2 B1612275 3-Amino-N-cyclopropyl-2-hydroxyhexanamide CAS No. 402958-32-1

3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Número de catálogo: B1612275
Número CAS: 402958-32-1
Peso molecular: 186.25 g/mol
Clave InChI: DRNGSSWBFKDSEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-N-cyclopropyl-2-hydroxyhexanamide is a chemical compound with the molecular formula C9H18N2O2. It is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of antiviral drugs such as Telaprevir .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide typically involves multiple steps starting from trans-2-hexenoic acid. The process includes epoxidation, esterification, and reduction . One method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-N-cyclopropyl-2-hydroxyhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Overview

3-Amino-N-cyclopropyl-2-hydroxyhexanamide, particularly its hydrochloride form, is a compound with significant implications in medicinal chemistry, particularly in the development of antiviral agents. Its unique structure and properties make it a valuable intermediate in the synthesis of drugs targeting various diseases, notably hepatitis C.

Synthetic Methods

The synthesis of this compound has been documented through various methods, emphasizing efficiency and cost-effectiveness. The most notable synthetic route involves:

  • Starting Material : Tert-butyl sorbate.
  • Key Steps :
    • Formation of chiral amine via addition reactions.
    • Condensation with cyclopropylamine to yield the amide.
    • Hydrogenation to produce the hydrochloride form .

This method is advantageous due to fewer reaction steps and reduced synthesis time, making it suitable for large-scale production.

Antiviral Drug Development

One of the primary applications of this compound is as an intermediate in the synthesis of antiviral drugs. It plays a crucial role in developing inhibitors for the hepatitis C virus (HCV), particularly as a component in the synthesis of Telaprevir, an HCV protease inhibitor. The compound's structural features facilitate interactions with viral enzymes, enhancing its efficacy against HCV .

Pharmacological Studies

Research has shown that derivatives of this compound exhibit potential pharmacological activities, including:

  • Inhibition of viral replication.
  • Modulation of immune responses.
    These properties make it a candidate for further studies in antiviral therapies and other therapeutic areas .

Case Study 1: Synthesis and Efficacy Testing

A study demonstrated the synthesis of this compound as part of a larger project aimed at developing new HCV treatments. The synthesized compound was tested in vitro for its ability to inhibit NS3/4A protease activity, showing promising results that warrant further investigation into its potential as a therapeutic agent .

Case Study 2: Comparative Analysis with Other Antivirals

In another research effort, this compound was compared against existing antiviral drugs in terms of potency and selectivity. The findings indicated that while traditional antivirals had established efficacy, the new compound exhibited a unique mechanism of action that could complement existing therapies or serve as an alternative treatment pathway .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antiviral drugs sets it apart from other similar compounds .

Actividad Biológica

3-Amino-N-cyclopropyl-2-hydroxyhexanamide, also known as (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide, is a synthetic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a hydroxyl group, which contribute to its unique chemical properties. The stereochemistry of the compound plays a critical role in its biological interactions.

Compound Name Structure Features Unique Properties
This compoundCyclopropyl, amino, and hydroxyl groupsPotential antiviral activity and enzyme inhibition

The primary mechanism of action involves the inhibition of specific enzymes, particularly proteases. This inhibition disrupts viral replication processes, making the compound a candidate for antiviral drug development against viruses such as Hepatitis C.

  • Molecular Targets : The compound interacts with viral proteases, preventing them from cleaving peptide bonds essential for viral replication.
  • Pathways Involved : By inhibiting protease activity, it interferes with the replication cycle of viruses, thus reducing their proliferation in host cells.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of antiviral drugs. Notably, it is involved in the development of Telaprevir, an important drug for treating Hepatitis C. The synthetic route for this compound has been optimized to reduce reaction steps and improve yield .

Biological Studies

Research has demonstrated that this compound exhibits significant biological activities:

  • Enzyme Inhibition : Studies indicate that it effectively inhibits serine and cysteine proteases, which are crucial for various biological processes.
  • Antiviral Properties : Its ability to inhibit viral replication has been extensively studied, highlighting its potential as a therapeutic agent against Hepatitis C virus (HCV) infections .

Case Studies

  • Hepatitis C Treatment : Clinical studies have shown that derivatives of this compound can significantly lower viral loads in patients infected with HCV. The mechanism involves direct inhibition of the NS3/4A protease .
  • Synthetic Pathways : Research into synthetic methods has revealed efficient routes to produce (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride with high yields (up to 86%) using readily available starting materials .

Comparative Analysis with Similar Compounds

The unique cyclopropyl configuration of this compound distinguishes it from other similar compounds. A comparison table illustrates the differences:

Compound Name Structural Features Biological Activity
3-Amino-N-methyl-2-hydroxyhexanamideMethyl group instead of cyclopropylDifferent solubility and potential activity
2-Hydroxy-N-cyclopropylacetamideAcetamide structureVarying pharmacological profiles
N-Cyclopropyl-2-hydroxypropanamidePropanamide backboneVariations in reactivity

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Amino-N-cyclopropyl-2-hydroxyhexanamide and its hydrochloride salt?

  • Methodological Answer : The compound is synthesized as a key intermediate in the production of Telaprevir, a protease inhibitor. The hydrochloride salt form (CAS: 850252-34-5) is typically prepared using Boc-protected intermediates and chiral resolution techniques to ensure stereochemical purity . Purification involves column chromatography and recrystallization, with purity verified via HPLC (>97%) . Critical reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and TCEP (Tris-(2-carboxyethyl)phosphine) may be employed for coupling and reducing disulfide bonds during synthesis .

Q. How is this compound characterized analytically?

  • Methodological Answer : Characterization combines NMR (¹H/¹³C) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. The hydrochloride salt’s stability in PBS (pH 7.4) can be evaluated using UV-Vis spectroscopy under controlled storage conditions (e.g., 4°C vs. room temperature) . Surface plasmon resonance (SPR) with gold arrays (TFGAs) may be adapted for studying ligand interactions .

Q. What stability data exist for this compound under varying pH and temperature conditions?

  • Methodological Answer : Limited stability data are available, necessitating accelerated degradation studies. Protocols include incubating the compound in buffers (pH 1–12) at 40–60°C, followed by HPLC analysis to detect decomposition products. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : Chiral chromatography (e.g., using amylose- or cellulose-based columns) resolves enantiomers. Asymmetric hydrogenation or enzymatic catalysis improves stereoselectivity. Pilot studies with revised reaction conditions (e.g., solvent polarity, temperature gradients) enhance yield and purity . Triangulating data from polarimetry, circular dichroism (CD), and X-ray crystallography validates enantiomeric ratios .

Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer composition, protein concentrations). Standardize protocols using recombinant proteins (e.g., IL-6, MMP3) and validate via dose-response curves. Cross-laboratory replication and open-data practices (e.g., depositing raw data in repositories) improve reproducibility . Meta-analyses of published studies can identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What experimental designs are recommended for studying its mechanism of action in cellular pathways?

  • Methodological Answer : Use CRISPR-edited cell lines to knock out putative targets (e.g., proteases or kinases). Pair SPR-based binding assays with transcriptomic profiling (RNA-seq) to map downstream effects. For in vivo relevance, integrate pharmacokinetic data (e.g., plasma half-life) from rodent models . Dose-ranging studies should include negative controls (e.g., cyclopropane analogs without the hydroxyl group) .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to homology-modeled proteins. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets). QSAR models trained on analogs (e.g., Telaprevir intermediates) optimize pharmacophore features .

Q. Key Recommendations for Methodological Rigor

  • Triangulation : Combine SPR, NMR, and cellular assays to confirm target engagement .
  • Open Data : Share raw datasets (e.g., crystallography files, dose-response curves) via platforms like Zenodo to enable meta-analyses .
  • Pilot Testing : Optimize synthesis and assay protocols through iterative small-scale trials .

Propiedades

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxyhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-7(10)8(12)9(13)11-6-4-5-6/h6-8,12H,2-5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNGSSWBFKDSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609865
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402958-32-1
Record name 3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

[1-(Cyclopropylcarbamoyl-hydroxy-methyl)-butyl]-carbamic acid benzyl ester (48 g, 149.82 mmol) was dissolved in Methanol (1 L) and degassed with nitrogen for five minutes, palladium, 10 wt. % on activated carbon (2.5 g) was added, hydrogen was then added for 18 h. After 18 h the hydrogen was removed and the reaction was degassed with nitrogen and filtered the resulting filtrate was evaporated and dried under high vacuum to give a white solid 26.9 g, 144.42 mmol 97%.
Quantity
1 L
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate bound resin M1B (30 g, 1.0 eq.) was swollen with DCM. 1,3-Dimethylbarbituric acid (24.17 g, 12 eq.) and tetrakis(triphenylphosphine)palladium (1.49 g, 0.1 eq.) were added and the mixture shaken overnight. The mixture was filtered and washed with DMF and DCM to yield the resin M1D.
Name
Allyl 1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.17 g
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Compound 40 (15.1 g, 71.3 mmol), Pd/C (1.5 g, 5 wt %, 50% wet) and MeOH (150 mL) was charged to a pressure vessel then purged with nitrogen gas for 5 min. The vessel was sealed, pressurized to 1 bar with nitrogen gas then released three times. The same was repeated with hydrogen gas. After the third purge with hydrogen the vessel was charged with 3 hydrogen at a pressure of 3 bars. The reaction was agitated and a temperature of 25±5° C. was maintained for 14 hours after which time the reaction mixture was filtered through a pad of Celite 545 and the solvent removed to provide crude compound 41 (8.48 g) as a yellow solid. To this material was added acetonitrile (ACN; 150 mL) and the reaction heated to reflux at which time all of the solids dissolved. The mixture was then cooled to 25±5° C. and the white needles formed were collected, washed with cold ACN and dried to provide purified compound 41. 1H NMR (500 MHz, d6-DMSO): 8.05 (br s, 3H), 4.20 (d, J=3.2, 1 H), 3.42-3.34 (m, 1H), 2.71-2.65 (m, 1H), 1.51-1.20 (m, 4H), 1.17 (d, J=6.5 Hz, 1H), 0.83 (t, J=7.6 Hz, 3H), 0.64-0.60 (m, 2H), 0.54-0.49 (m, 2H).
Name
Compound 40
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 2
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 3
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 4
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 5
3-Amino-N-cyclopropyl-2-hydroxyhexanamide
Reactant of Route 6
3-Amino-N-cyclopropyl-2-hydroxyhexanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.